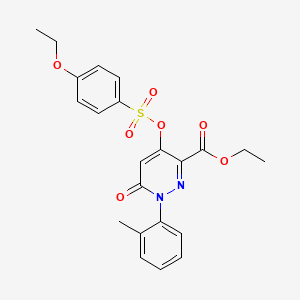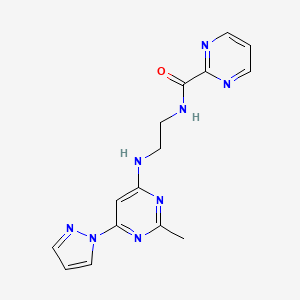
Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an ester, a sulfonyl group, and a pyridazine ring. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through methods such as esterification, sulfonylation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, a six-membered ring with two nitrogen atoms, is a notable feature. The sulfonyl group attached to the ethoxyphenyl group could also have significant effects on the compound’s reactivity .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, the sulfonyl group could participate in substitution reactions, and the pyridazine ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and ester groups could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has been explored in scientific research for its synthesis and potential antimicrobial activities. A study by Sarvaiya et al. (2019) involved the synthesis of related compounds, demonstrating their antimicrobial properties against various bacteria and fungi. This highlights the compound's relevance in the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Stereoselective Synthesis Applications
Another aspect of scientific research involving this compound is its use in stereoselective synthesis. Indumathi et al. (2007) described a one-pot, four-component tandem reaction process utilizing a similar compound. This process is crucial for the stereoselective synthesis of highly functionalized [1,4]-thiazines, indicating its potential in creating specific molecular configurations in pharmaceuticals (Indumathi, Kumar, & Perumal, 2007).
Metabolite Synthesis
In the realm of metabolite synthesis, Mizuno et al. (2006) conducted research on the efficient synthesis of metabolites of a related compound. Their work demonstrates the compound's utility in generating specific metabolites, which is vital for understanding drug metabolism and developing new therapeutics (Mizuno et al., 2006).
Corrosion Inhibition
Research has also been conducted on the use of pyran derivatives, including a similar compound, in corrosion inhibition. Saranya et al. (2020) synthesized and characterized such derivatives and studied their effectiveness in mitigating corrosion, demonstrating the potential industrial applications of these compounds (Saranya et al., 2020).
Heterocyclic Molecule Synthesis
Devendar et al. (2013) explored the efficient conversion of ethyl 4-ethoxyazulene-1-carboxylate into pyridazine and fulvene derivatives via intramolecular cyclization. This study signifies the compound's role in the synthesis of densely functionalized heterocyclic molecules, which are important in various chemical and pharmaceutical applications (Devendar et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7S/c1-4-29-16-10-12-17(13-11-16)32(27,28)31-19-14-20(25)24(18-9-7-6-8-15(18)3)23-21(19)22(26)30-5-2/h6-14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINQNFHKUXZZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2709882.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709884.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2709885.png)

![(1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2709889.png)
![1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2709891.png)


![5-(2-methylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2709897.png)

![2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2709900.png)

![N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2709904.png)
